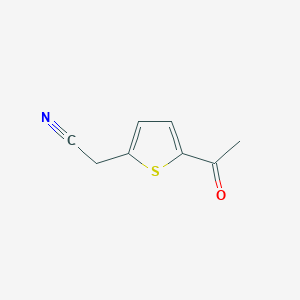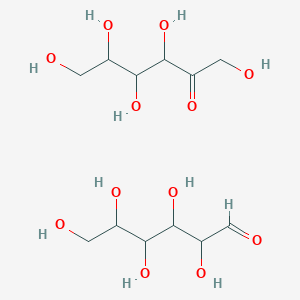
(2S)-Pyrrolidine-2-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-Pyrrolidine-2-carbothioamide, also known as thiomorpholine-4-carboxamide, is a chemical compound with potential applications in scientific research. This compound belongs to the class of thioamides and is used in the synthesis of various organic molecules.
Mechanism of Action
The mechanism of action of (2S)-Pyrrolidine-2-carbothioamide is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also form coordination complexes with metal ions, which can enhance its reactivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been shown to have low toxicity in animal studies. It is also stable under a wide range of conditions, making it a useful compound for laboratory experiments.
Advantages and Limitations for Lab Experiments
(2S)-Pyrrolidine-2-carbothioamide has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized. It is also relatively non-toxic, making it safe to handle in a laboratory setting. However, one limitation is that it may not be suitable for certain reactions due to its reactivity.
Future Directions
There are several future directions for the use of (2S)-Pyrrolidine-2-carbothioamide in scientific research. One area of interest is its potential use in drug discovery. It may also be used in the synthesis of new organic molecules with potential applications in various fields. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
In conclusion, this compound is a promising compound with potential applications in scientific research. Its stable nature and low toxicity make it a useful compound for laboratory experiments. Further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of (2S)-Pyrrolidine-2-carbothioamide can be achieved through various methods. One of the most common methods involves the reaction of pyrrolidine with carbon disulfide in the presence of a base. The resulting product is then treated with an acid to obtain this compound.
Scientific Research Applications
(2S)-Pyrrolidine-2-carbothioamide has potential applications in scientific research. It can be used as a building block in the synthesis of various organic molecules, such as peptides and amino acids. It can also be used as a ligand in metal-catalyzed reactions. In addition, this compound has been studied for its potential use in drug discovery.
properties
CAS RN |
101410-20-2 |
|---|---|
Molecular Formula |
C5H10N2S |
Molecular Weight |
130.21 g/mol |
IUPAC Name |
(2S)-pyrrolidine-2-carbothioamide |
InChI |
InChI=1S/C5H10N2S/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1 |
InChI Key |
ROSABALJPUTMMP-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=S)N |
SMILES |
C1CC(NC1)C(=S)N |
Canonical SMILES |
C1CC(NC1)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-fluoro-6-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B33507.png)


![[[5-(1,2-Dihydroxyethyl)-1-phenylpyrazol-3-yl]methylene]phenylhydrazide diacetate acetic acid](/img/structure/B33512.png)


![4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B33518.png)